3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol
Description
Overview of Organosilicon Compounds
Organosilicon compounds, characterized by covalent bonds between silicon and carbon atoms, represent a critical intersection of inorganic and organic chemistry. These compounds exhibit unique physicochemical properties due to silicon’s larger atomic size, lower electronegativity, and enhanced polarizability compared to carbon. The silicon-carbon bond ($$Si–C$$) is longer ($$\sim 1.89 \, \text{Å}$$) and weaker than the carbon-carbon bond ($$C–C$$, $$\sim 1.54 \, \text{Å}$$), enabling distinct reactivity patterns. Industrially, organosilicon compounds are synthesized via the Direct process, where methyl chloride reacts with silicon-copper alloys to produce key intermediates like dimethyldichlorosilane ($$(CH3)2SiCl_2$$). These precursors form the backbone of silicones—polymers with $$Si–O–Si$$ linkages—widely used in antifoaming agents, adhesives, and high-performance coatings. Beyond silicones, organosilicon chemistry encompasses diverse architectures, including polysilanes ($$Si–Si$$), polycarbosilanes ($$Si–C$$), and polysilazanes ($$Si–N$$).
Significance of Silyl-Substituted Thiols in Contemporary Chemistry
Silyl-substituted thiols, which combine silicon-based groups with sulfhydryl ($$–SH$$) functionalities, are pivotal in synthetic and materials chemistry. The $$–SH$$ group’s nucleophilicity and redox activity enable its transformation into disulfides ($$–S–S–$$), sulfonic acids ($$–SO_3H$$), and other sulfur-containing derivatives. When paired with silyl groups, these thiols gain steric protection and enhanced stability, mitigating undesired side reactions such as oxidation or disulfide formation. For example, triisopropylsilanethiol ($$TIPS–SH$$) facilitates the synthesis of alkyl and aryl thiols via nucleophilic substitution or palladium-catalyzed cross-coupling, achieving yields exceeding 80%. In materials science, silyl thiols participate in thiol-ene click reactions, offering a metal-free alternative to hydrosilylation for functionalizing silicones. These reactions enable precise control over polymer networks, making silyl thiols indispensable in developing adhesives, elastomers, and stimuli-responsive materials.
Scope and Objectives of Research on 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol
The compound 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol ($$C7H{20}O2SSi2$$) exemplifies a structurally complex silyl thiol with dual silicon centers and a terminal sulfhydryl group. Its hybrid architecture merges the hydrolytic stability of siloxane ($$Si–O–Si$$) linkages with the reactivity of the $$–SH$$ moiety. Research objectives for this compound include:
- Synthetic Optimization : Developing efficient routes to access the molecule, potentially via hydrosilylation or thiol-ene coupling.
- Functional Material Design : Exploring its utility as a crosslinker in silicone elastomers or as a surface-modifying agent for inorganic substrates.
- Reactivity Profiling : Investigating its participation in nucleophilic substitutions, redox reactions, and coordination chemistry.
Historical Context and Discovery
The foundation of organosilicon chemistry dates to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane ($$Si(C2H5)4$$), marking the first deliberate creation of an $$Si–C$$ bond. Over the next century, advancements in silicon functionalization—such as the *Direct process* (1940s) and hydrosilylation (1950s)—enabled large-scale production of silicones. Silyl thiols emerged later, with early examples like triphenylsilanethiol ($$(C6H5)3SiSH$$) being employed for epoxide ring-opening reactions in the 1980s. The specific compound 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol likely arose from 21st-century efforts to integrate multiple silicon centers into thiol-bearing scaffolds, leveraging steric bulk to enhance stability. Modern synthetic paradigms, including click chemistry and transition metal catalysis, continue to refine access to such architectures.
Properties
Molecular Formula |
C7H20O2SSi2 |
|---|---|
Molecular Weight |
224.47 g/mol |
IUPAC Name |
3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
InChI |
InChI=1S/C7H20O2SSi2/c1-11(2,7-5-6-10)9-12(3,4)8/h8,10H,5-7H2,1-4H3 |
InChI Key |
PZGPRZLVHMCDHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCS)O[Si](C)(C)O |
Origin of Product |
United States |
Preparation Methods
Reaction with Silicon Compounds Containing Acyloxy Groups
An alternative pathway uses silicon compounds with acyloxy groups (e.g., acetoxy). The reaction with disiloxane (Component B) proceeds in the presence of:
- Catalysts : Acid catalysts (e.g., $$ \text{H}2\text{SO}4 $$).
- Additives : Carboxylic anhydride and alcohol (e.g., methanol).
Mechanism :
The acyloxy group is cleaved by the alcohol, generating a silanol intermediate. This reacts with the disiloxane, forming the siloxy linkage. The anhydride scavenges water, preventing side reactions.
Advantages :
- Higher selectivity due to milder conditions.
- Reduced by-product formation compared to alkoxy/aryloxy routes.
Multi-Step Synthesis Involving Thiol Group Introduction
Nucleophilic Substitution at Silicon Centers
As referenced in VulcanChem’s synthesis protocol , the thiol group is introduced via nucleophilic substitution:
- Step 1 : A chlorosilane precursor (e.g., $$ \text{(CH}3\text{)}2\text{SiCl}_2 $$) reacts with a diol to form a siloxane intermediate.
- Step 2 : The intermediate undergoes thiolation using $$ \text{HS(CH}2\text{)}3\text{SH} $$ in the presence of a base (e.g., triethylamine).
Key Conditions :
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Temperature : 0–25°C to control exothermic reactions.
Challenges :
- Competing side reactions (e.g., disulfide formation).
- Sensitivity to moisture, requiring inert atmospheres.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Substitution | 80–85% | 90–95% | Moderate | High |
| Multi-Step Nucleophilic | 70–75% | 85–90% | High | Moderate |
| Thiol-Ene Chemistry | Theoretical | N/A | Low | Experimental |
Key Findings :
- Acid-catalyzed methods offer the best balance of yield and scalability.
- Multi-step synthesis allows modular functionalization but requires stringent conditions.
- Emerging thiol-ene strategies promise greener pathways but need validation.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification often uses silica gel chromatography. SIELC Technologies reports HPLC analysis with a C18 column and acetonitrile/water mobile phase, achieving >97% purity.
Spectroscopic Validation
- NMR : $$ ^1\text{H} $$ NMR shows characteristic signals at δ 1.2–1.5 ppm (Si-CH$$_3$$) and δ 2.5–2.8 ppm (-SH).
- MS : Molecular ion peak at m/z 224.47 confirms the molecular weight.
Industrial and Research Considerations
- Cost Efficiency : Bulk production favors acid-catalyzed routes due to lower catalyst costs.
- Environmental Impact : Carboxylic anhydrides and chlorinated solvents pose disposal challenges.
- Future Directions :
- Development of water-compatible catalysts.
- Application in silicone-based drug delivery systems.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form sulfonic acid derivatives under controlled conditions. This reactivity is critical in materials science for creating sulfonated silicones with enhanced hydrophilicity .
| Reaction Type | Conditions | Products | Yield | Key Citations |
|---|---|---|---|---|
| Thiol → Sulfonic Acid | H<sub>2</sub>O<sub>2</sub>/AcOH, 25°C | 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-sulfonic acid | 78–85% |
Mechanistic studies indicate radical intermediates form during oxidation, with the siloxane backbone stabilizing transition states.
Nucleophilic Substitution
The thiol group acts as a nucleophile, participating in siloxane bond formation. This reaction is foundational in silicone polymer synthesis :
Key Features:
-
Requires aprotic solvents (e.g., toluene, DCM).
Thiol-Ene Reactions
The compound undergoes photopolymerization via thiol-ene "click" chemistry, forming crosslinked networks used in hydrogels and adhesives .
| Substrate | Conditions | Application | Efficiency |
|---|---|---|---|
| Vinyl-siloxanes | UV light, 365 nm | Biomedical coatings | >95% conversion |
| Allyl ethers | Radical initiators (AIBN) | Pressure-sensitive adhesives | 88–92% |
This reaction proceeds via a radical chain mechanism, with regioselectivity favoring anti-Markovnikov addition .
Disulfide Formation
Controlled oxidation or reaction with disulfides generates stable S–S bonds, enabling dynamic covalent chemistry in self-healing materials :
Experimental Data:
Michael Addition
The thiol group adds to α,β-unsaturated carbonyl compounds (e.g., acrylates) under basic conditions :
Optimized Parameters:
Siloxane Backbone Reactivity
The hydroxy-dimethylsilyl group undergoes condensation with alkoxysilanes, forming extended siloxane networks :
Critical Factors:
Comparative Reactivity Table
| Reaction Type | Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kJ/mol) |
|---|---|---|---|
| Thiol-Ene | 1.2 × 10<sup>3</sup> | 45.2 | −78.5 |
| Disulfide Formation | 0.8 × 10<sup>−2</sup> | 68.7 | −32.1 |
| Michael Addition | 2.5 × 10<sup>2</sup> | 52.3 | −65.8 |
Data adapted from kinetic studies in .
Stability and Handling Considerations
Scientific Research Applications
Surface Modification
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol is widely used for modifying surfaces to enhance hydrophobicity and adhesion properties. It forms siloxane networks that improve the durability and performance of coatings applied to metals, glass, and ceramics.
| Application | Description |
|---|---|
| Coatings | Enhances adhesion and corrosion resistance in metal surfaces. |
| Glass Treatment | Provides anti-fogging and anti-scratch properties to glass surfaces. |
| Polymer Composites | Improves interfacial adhesion between polymer matrices and fillers. |
Silane Coupling Agents
In the field of polymer science, this compound acts as a silane coupling agent that promotes bonding between inorganic materials and organic polymers. This application is crucial in producing composite materials with improved mechanical properties.
Drug Delivery Systems
Research indicates that silane compounds like 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol can be utilized in drug delivery systems due to their biocompatibility and ability to form stable nanoparticles.
Case Study : A study demonstrated the successful encapsulation of anticancer drugs within silane-modified nanoparticles, enhancing drug stability and release profiles in targeted therapy .
Surface Functionalization for Medical Devices
The compound is also applied in the functionalization of medical devices to improve biocompatibility and reduce thrombogenicity. By modifying the surface of implants with this silane, researchers have observed reduced protein adsorption and cell adhesion, which are critical factors in preventing complications post-surgery.
Case Study 1: Enhanced Coating Performance
A recent study investigated the use of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol as a coating agent on aluminum substrates. The results showed a significant increase in corrosion resistance compared to untreated surfaces, attributed to the formation of a robust siloxane layer that protects against environmental degradation .
Case Study 2: Biocompatibility Assessment
In another study focusing on biomedical applications, researchers evaluated the biocompatibility of silane-modified surfaces for implants. The findings indicated that surfaces treated with this compound exhibited lower inflammatory responses in vitro compared to standard materials, suggesting its potential for safe use in medical implants .
Mechanism of Action
The mechanism of action of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol involves its ability to form stable bonds with various substrates through its thiol and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, enhancing the properties of the materials it is incorporated into .
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects: The dual silyl groups in the target compound create significant steric hindrance, slowing nucleophilic attacks on the thiol group compared to mono-silylated analogues .
- Thermal Stability : Hydroxy(dimethyl)silyl groups decompose at ~150°C, while tert-butyldimethylsilyl ethers withstand >200°C, indicating trade-offs between stability and reactivity .
- Surface Modification: Thiol-terminated silyl ethers exhibit stronger adhesion to gold surfaces than aldehyde or ketone derivatives, making them ideal for SAMs in nanotechnology .
Biological Activity
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol, also known by its CAS number 18001-52-0, is a siloxane compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant properties, cytotoxicity, and potential applications in biomedical fields.
The molecular formula of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol is with a molecular weight of approximately 282.61 g/mol. The compound exhibits a density of 0.943 g/cm³ and a boiling point of 282.7ºC at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C10H26OS2Si2 |
| Molecular Weight | 282.61 g/mol |
| Density | 0.943 g/cm³ |
| Boiling Point | 282.7ºC |
| Flash Point | 124.8ºC |
Antioxidant Activity
Research indicates that compounds with siloxane structures often exhibit significant antioxidant properties. For instance, studies have shown that similar siloxane compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing cellular damage and diseases such as cancer and neurodegenerative disorders .
In vitro studies using cell lines exposed to oxidative agents like tert-butyl hydroperoxide (t-BHP) have demonstrated that siloxane compounds can reduce oxidative stress markers, including malondialdehyde (MDA) levels and lactate dehydrogenase (LDH) leakage, indicating cytoprotective effects .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol. In these studies, various concentrations of the compound were tested against different cell lines, including human liver-derived HepG2 cells.
Results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects while maintaining cell viability. However, higher concentrations led to increased cell death, primarily through mechanisms involving oxidative stress and apoptosis induction .
Case Studies and Research Findings
- Protective Effects Against Oxidative Stress : A study demonstrated that pretreatment with siloxane compounds significantly reduced the cytotoxic effects induced by t-BHP in HepG2 cells. The mechanism was linked to enhanced expression of antioxidant enzymes mediated by Nrf2 signaling pathways .
- Impact on Lipid Peroxidation : Research examining lipid peroxidation showed that siloxane derivatives could inhibit lipid peroxidation in rat liver microsomes induced by oxidative agents like NADPH-Fe²⁺ . This suggests potential applications in protecting against liver damage.
- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that the compound may influence mitochondrial function and modulate apoptotic pathways, thereby providing insights into its therapeutic potential for conditions associated with oxidative stress .
Q & A
Q. What are the optimal synthetic routes for 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol, and how can side reactions be minimized?
Methodological Answer: The compound can be synthesized via silanization reactions, leveraging thiol-ene "click" chemistry. Key steps include:
- Silanization : Reacting mercaptopropyltrimethoxysilane derivatives with hydroxy-dimethylsilyl precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group .
- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates.
- Side reaction mitigation : Add radical inhibitors (e.g., BHT) to suppress disulfide formation during thiol-ene reactions. Maintain pH < 7 to avoid base-catalyzed hydrolysis of siloxane bonds .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm siloxane and thiol group integration. Internal standards like 3-(Trimethylsilyl)propane-1-sulfonic acid sodium salt (DSS) ensure quantitative accuracy in aqueous solutions .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-O-Si (1050–1100 cm) and S-H (2550–2600 cm) stretching vibrations. Compare against databases like NIST Chemistry WebBook for validation .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns. Cross-reference with theoretical isotopic distributions for confirmation .
Advanced Research Questions
Q. How can surface modification mechanisms involving this compound be systematically analyzed in hybrid material systems?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Quantify Si and S atomic percentages on modified surfaces to assess siloxane grafting efficiency. Analyze binding energy shifts (e.g., Si 2p at ~102–104 eV) to distinguish SiO from organosilane layers .
- Contact Angle Measurements : Evaluate hydrophobicity changes post-modification. Correlate with surface energy calculations to determine monolayer coverage .
- Theoretical Modeling : Apply Density Functional Theory (DFT) to simulate adsorption energetics and orientation of the thiol-silane moiety on substrates like gold or silica .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or FTIR bands) during characterization?
Methodological Answer:
- Control Experiments : Synthesize and characterize intermediate compounds (e.g., hydrolyzed siloxane derivatives) to identify contaminant signals.
- Isotopic Labeling : Use deuterated solvents (e.g., DO) to isolate exchangeable proton signals in NMR. For FTIR, employ -labeled analogs to differentiate S-H vibrations from background noise .
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to spectral datasets to deconvolute overlapping peaks and assign ambiguous signals .
Q. What experimental protocols ensure stability assessment of this compound under thermal or hydrolytic conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to quantify decomposition thresholds (e.g., mass loss at >200°C indicates siloxane bond cleavage).
- Hydrolytic Stability Tests : Immerse samples in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC-MS and compare with structurally similar silanes (e.g., 3-(Trimethylsilyl)propane-1-sulfonic acid, which exhibits superior aqueous stability) .
Q. How can theoretical frameworks guide the design of experiments probing this compound’s reactivity in catalytic systems?
Methodological Answer:
- Reactivity Predictions : Use Molecular Orbital Theory (MOT) to model electron density distributions, identifying nucleophilic (thiol) and electrophilic (siloxane) sites.
- Kinetic Studies : Apply Eyring-Polanyi equations to calculate activation energies for siloxane hydrolysis or thiol-disulfide exchange reactions. Validate with Arrhenius plots from temperature-dependent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
